N-(2-aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Overview
Description
N-(2-aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C8H14N4O and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Elucidation
- Pyrazole derivatives have been synthesized for the exploration of their chemical properties and potential biological activities. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides have been used in the synthesis of tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones, showcasing the versatility of pyrazole derivatives in synthesizing complex heterocyclic compounds (Bol’but et al., 2014).
- The crystal structure of similar compounds has been determined to understand their molecular framework, aiding in the synthesis of compounds with specific chemical properties (Liu et al., 2016).
Biological Activities
- Research into pyrazole derivatives also extends to their cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents. Compounds synthesized from 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
- Pyrazolopyrimidine derivatives, developed from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides, have shown in vitro antitumor activities against various human cancer cell lines, suggesting their application in cancer research (Hafez et al., 2013).
Novel Compound Synthesis
- Novel pyranopyrazoles have been synthesized and characterized, contributing to the diversity of the chemical space explored by researchers. These compounds have been subjected to theoretical studies to understand their electronic structure and reactivity (Al-Amiery et al., 2012).
- In a unique approach, pyrazolo[1,5-a]pyrimidine-antipyrine hybrids were synthesized and evaluated for their anti-inflammatory and anti-cancer activities, showcasing the potential medicinal applications of pyrazole derivatives (Kaping et al., 2020).
Properties
IUPAC Name |
N-(2-aminoethyl)-1,5-dimethylpyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-6-5-7(11-12(6)2)8(13)10-4-3-9/h5H,3-4,9H2,1-2H3,(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGAAFQVXHWBSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901205202 | |
Record name | N-(2-Aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901205202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001519-26-1 | |
Record name | N-(2-Aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001519-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901205202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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